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molecular formula C15H16O3 B8768189 [2-(Benzyloxy)-3-methoxyphenyl]methanol

[2-(Benzyloxy)-3-methoxyphenyl]methanol

Cat. No. B8768189
M. Wt: 244.28 g/mol
InChI Key: OQIGXCSBMYVDOZ-UHFFFAOYSA-N
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Patent
US04994486

Procedure details

To a well-stirred suspension of 2.0 g (52.7 mmol) of sodium borohydride in 65 mL of ethyl alcohol at 0° C. under a nitrogen atmosphere, was slowly added 15 g (61.9 mmol) of 2-benzyloxy-3-methoxybenzaldehyde, from Step 1, in 100 mL of ethyl alcohol. The reaction mixture was stirred at 0° C. for 10 minutes and then 50 mL of water was added to quench the reaction, followed by 50 mL of diethyl ether. The mixture was slowly added to 60 mL of 10% aqueous hydrochloric acid solution at 0° C. and the resultant mixture was stirred for 1 h and then extracted with 3×200 mL of diethyl ether. The combined ether extracts were washed with aqueous sodium bicarbonate solution, water and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 15.14 g (100% yield) of the title compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
100%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:10][C:11]1[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.Cl>C(O)C.C(OCC)C>[CH2:3]([O:10][C:11]1[C:12]([CH2:13][OH:14])=[CH:15][CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL of diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed with aqueous sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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